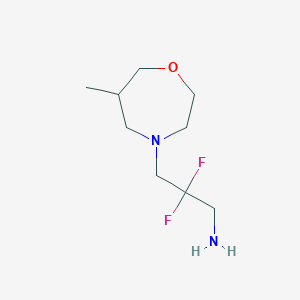![molecular formula C12H17ClO B13205428 [(3-Chloro-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B13205428.png)
[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene is an organic compound with the molecular formula C12H17ClO. It is characterized by the presence of a benzene ring substituted with a 3-chloro-2,2-dimethylpropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloro-2,2-dimethylpropoxy)methyl]benzene typically involves the reaction of benzyl chloride with 3-chloro-2,2-dimethylpropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
C6H5CH2Cl+HOCH2C(CH3)2Cl→C6H5CH2OCH2C(CH3)2Cl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of [(3-Hydroxy-2,2-dimethylpropoxy)methyl]benzene.
Oxidation: Formation of [(3-Oxo-2,2-dimethylpropoxy)methyl]benzene.
Reduction: Formation of [(3-Methyl-2,2-dimethylpropoxy)methyl]benzene.
科学的研究の応用
[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(3-Chloro-2,2-dimethylpropoxy)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- [(3-Bromo-2,2-dimethylpropoxy)methyl]benzene
- [(3-Iodo-2,2-dimethylpropoxy)methyl]benzene
- [(3-Fluoro-2,2-dimethylpropoxy)methyl]benzene
Uniqueness
[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.
特性
分子式 |
C12H17ClO |
|---|---|
分子量 |
212.71 g/mol |
IUPAC名 |
(3-chloro-2,2-dimethylpropoxy)methylbenzene |
InChI |
InChI=1S/C12H17ClO/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChIキー |
VJSFAFOZBNKBNU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COCC1=CC=CC=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13205363.png)

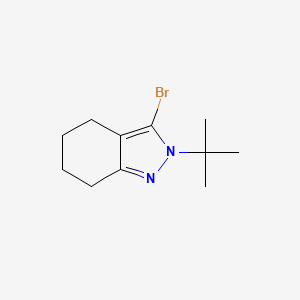

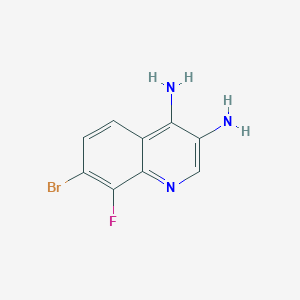
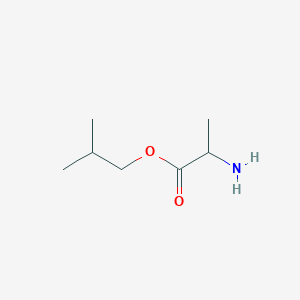
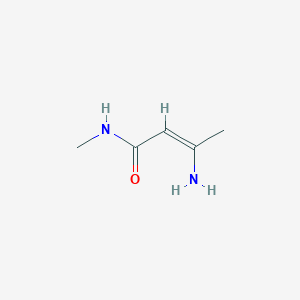
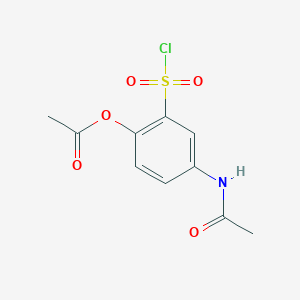
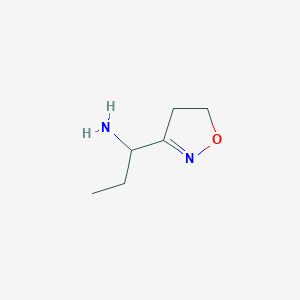


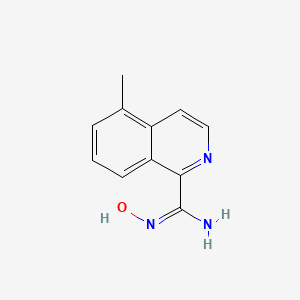
![4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13205436.png)
